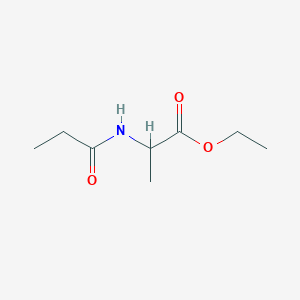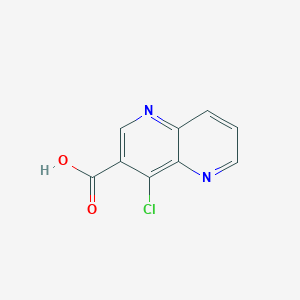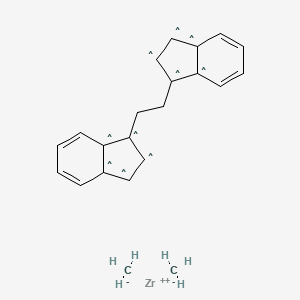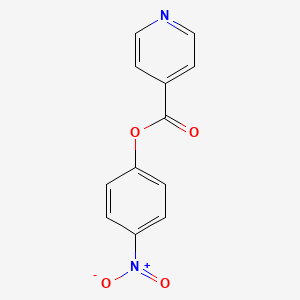
4-Pyridinecarboxylic acid, 4-nitrophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinecarboxylic acid, 4-nitrophenyl ester is an organic compound that belongs to the class of pyridinecarboxylic acid esters It is characterized by the presence of a pyridine ring substituted with a carboxylic acid ester group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylic acid, 4-nitrophenyl ester typically involves the esterification of 4-pyridinecarboxylic acid with 4-nitrophenol. This reaction can be catalyzed by various reagents, such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), under anhydrous conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinecarboxylic acid, 4-nitrophenyl ester can undergo various chemical reactions, including:
Nucleophilic substitution: The nitrophenyl ester group can be displaced by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-pyridinecarboxylic acid and 4-nitrophenol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines or alcohols, and the reaction is typically carried out in an organic solvent like dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.
Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.
Major Products
Nucleophilic substitution: Amides or esters.
Reduction: 4-Aminophenyl ester.
Hydrolysis: 4-Pyridinecarboxylic acid and 4-nitrophenol.
Scientific Research Applications
4-Pyridinecarboxylic acid, 4-nitrophenyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting bacterial infections and cancer.
Bioconjugation: It is used in the modification of biomolecules for imaging and diagnostic purposes.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Mechanism of Action
The mechanism of action of 4-Pyridinecarboxylic acid, 4-nitrophenyl ester depends on its application. In bioconjugation, the ester group reacts with nucleophiles on biomolecules, forming stable covalent bonds. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the desired biological effect.
Comparison with Similar Compounds
4-Pyridinecarboxylic acid, 4-nitrophenyl ester can be compared with other pyridinecarboxylic acid esters, such as:
4-Pyridinecarboxylic acid, methyl ester: Similar in structure but with a methyl ester group instead of a nitrophenyl ester group.
4-Pyridinecarboxylic acid, ethyl ester: Similar in structure but with an ethyl ester group instead of a nitrophenyl ester group.
Isonicotinic acid: The parent compound without the ester group.
Properties
CAS No. |
2882-35-1 |
|---|---|
Molecular Formula |
C12H8N2O4 |
Molecular Weight |
244.20 g/mol |
IUPAC Name |
(4-nitrophenyl) pyridine-4-carboxylate |
InChI |
InChI=1S/C12H8N2O4/c15-12(9-5-7-13-8-6-9)18-11-3-1-10(2-4-11)14(16)17/h1-8H |
InChI Key |
NRHBVYZNPLTUTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12284629.png)
![1,5,7,11-Tetraoxaspiro[5.5]undecane](/img/structure/B12284634.png)
![(R)-Phenyl3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside](/img/structure/B12284635.png)
![6-Vinylimidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B12284642.png)
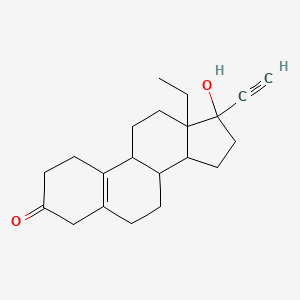
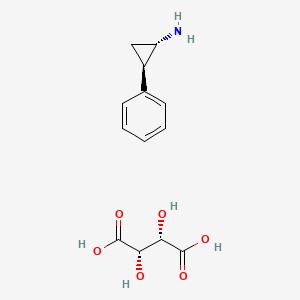
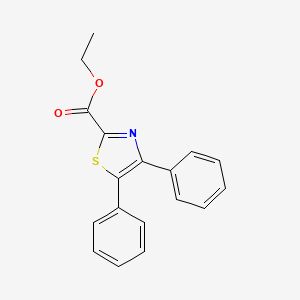
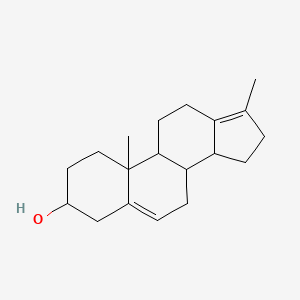
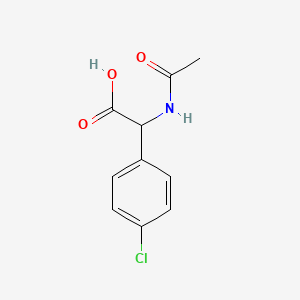
![8-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-quinolizine-3-carboxylic acid](/img/structure/B12284686.png)
![N-[4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B12284688.png)
